1-[(3-CHLOROPHENYL)METHYL]-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenylmethyl group and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE typically involves multi-step organic reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHYL]-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF), catalysts (K2CO3).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The imidazo[1,2-a]pyridine moiety is known to interact with GABA receptors, potentially contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar pharmacological activities.
Piperazine derivatives: Compounds with a piperazine ring often have comparable biological properties.
Uniqueness
1-[(3-CHLOROPHENYL)METHYL]-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE is unique due to the combination of the 3-chlorophenylmethyl group and the imidazo[1,2-a]pyridine moiety, which may result in distinct pharmacological profiles and enhanced biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-17-5-3-4-16(12-17)13-22-8-10-23(11-9-22)14-18-15-24-7-2-1-6-19(24)21-18/h1-7,12,15H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWWKPYDZMMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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